Product packaging for 2-Butene, 1-bromo-2-methyl-(Cat. No.:)

2-Butene, 1-bromo-2-methyl-

Cat. No.: B13757559
M. Wt: 149.03 g/mol
InChI Key: WZEXBDRUCFODAA-HWKANZROSA-N
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Description

Significance in Contemporary Synthetic Strategies

The significance of 2-Butene, 1-bromo-2-methyl- in contemporary organic synthesis stems from its role as a versatile building block. ontosight.ai It serves as a prenyl source, widely used for introducing the five-carbon isoprenoid unit into various molecules, a common motif in natural products. aip.org This utility is prominent in the synthesis of fragrances, pharmaceuticals, and agrochemicals. aip.orgontosight.airesearchgate.net Its ability to participate in a range of reactions, including nucleophilic substitutions and cross-coupling reactions, makes it an indispensable tool for constructing complex molecular architectures. fiveable.meontosight.ainih.gov

Recent advancements have highlighted its use in stereocontrolled catalytic cross-metathesis reactions to generate trisubstituted alkenyl bromides, which are precursors to unsaturated fragments found in many bioactive natural products. acs.org The compound's reactivity allows for the construction of quaternary carbon stereocenters, a challenging feat in organic synthesis, through sequential cross-coupling reactions. nih.gov This strategic importance is underscored by its application in the total synthesis of complex molecules where precise control of stereochemistry is paramount.

Historical Context of Related Allylic Halide Research

Research into allylic halides, the class of compounds to which 2-Butene, 1-bromo-2-methyl- belongs, has a rich history. Early studies focused on understanding their fundamental reactivity, such as nucleophilic substitution and elimination reactions. The unique reactivity of the allylic system, characterized by the delocalization of the carbocation or radical intermediate via resonance, has long been a subject of investigation. fiveable.me This resonance stabilization influences the regioselectivity and stereoselectivity of reactions involving these halides. fiveable.me

The development of organometallic chemistry significantly broadened the synthetic utility of allylic halides. The discovery that transition metals like palladium and nickel can form π-allyl complexes with these substrates revolutionized their application. uwindsor.ca These complexes, such as π-allylnickel halides, demonstrated high selectivity in carbon-carbon bond formation compared to traditional organometallic reagents like Grignard or organolithium compounds. uwindsor.ca This historical progression from studying fundamental reactivity to developing highly selective catalytic transformations laid the groundwork for the modern applications of allylic halides like 2-Butene, 1-bromo-2-methyl-. researchgate.netresearchgate.net Studies on the oxidative addition of allylic halides to metal centers have been crucial in elucidating the mechanisms of these powerful cross-coupling reactions. researchgate.net

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H9Br B13757559 2-Butene, 1-bromo-2-methyl-

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C5H9Br

Molecular Weight

149.03 g/mol

IUPAC Name

(E)-1-bromo-2-methylbut-2-ene

InChI

InChI=1S/C5H9Br/c1-3-5(2)4-6/h3H,4H2,1-2H3/b5-3+

InChI Key

WZEXBDRUCFODAA-HWKANZROSA-N

Isomeric SMILES

C/C=C(\C)/CBr

Canonical SMILES

CC=C(C)CBr

Origin of Product

United States

Synthetic Methodologies for 2 Butene, 1 Bromo 2 Methyl

Direct Halogenation Routes

Direct halogenation methods involve the direct introduction of a bromine atom to a precursor molecule. These routes are often favored for their atom economy and straightforward reaction pathways.

Electrophilic Bromination of Precursor Alkenes with Catalytic Control

Electrophilic bromination is a fundamental reaction in organic chemistry for the synthesis of brominated compounds from alkenes. masterorganicchemistry.comdocbrown.info In the context of producing 2-butene, 1-bromo-2-methyl-, this method involves the reaction of a suitable precursor alkene, such as 2-methyl-2-butene (B146552), with a bromine source. The reaction proceeds through an electrophilic attack on the alkene's double bond. msu.edu

The regioselectivity of this addition is a critical aspect, and it is governed by the formation of the most stable carbocation intermediate, as dictated by Markovnikov's rule. numberanalytics.comstackexchange.com The reaction between an alkene and bromine (Br2) typically leads to a vicinal dibromide. masterorganicchemistry.com The presence of a nucleophilic solvent like methanol (B129727) can lead to the formation of a bromomethoxy product. pearson.com

Catalytic control is crucial for enhancing the regioselectivity of the bromination. Various catalysts, including metal-based and acid catalysts, have been explored to direct the addition of bromine to the desired position. For instance, the use of a palladium catalyst with N-halosuccinimides as the oxidant allows for the regioselective halogenation of C-H bonds. acs.org Similarly, catalysts like tin(IV) chloride have been shown to facilitate haloamidation processes with N-bromoacetamide (NBA) as the bromine source. rsc.org

Catalyst SystemPrecursorProductNotes
Pd-catalyst / N-halosuccinimideAreneRegioselective halogenated areneProvides products complementary to conventional electrophilic aromatic substitution. acs.org
SnCl4 / NBAOlefinBromoamideProceeds via a bromonium ion ring intermediate. rsc.org
Chiral Phosphoric Acid5-Alkyl-4-pentenolsEnantioselective bromoetherificationDemonstrates good enantioselectivity. rsc.org

Radical Bromination Pathways

Radical bromination offers an alternative route to electrophilic addition, particularly for achieving allylic bromination. masterorganicchemistry.commasterorganicchemistry.com This method involves the use of reagents that can generate bromine radicals, which then react with the alkene. ucr.edu

A common reagent for this purpose is N-bromosuccinimide (NBS), which provides a low, steady concentration of bromine, thereby favoring allylic substitution over addition to the double bond. masterorganicchemistry.comlibretexts.org The reaction is typically initiated by light or a radical initiator. ontosight.ai The stability of the resulting allylic radical plays a key role in determining the reaction's outcome. fiveable.me In the case of 2-methyl-2-butene, radical bromination can lead to a mixture of products due to the formation of resonance-stabilized radical intermediates. chegg.com

The mechanism involves the abstraction of an allylic hydrogen by a bromine radical, forming a resonance-stabilized allylic radical. chemistrysteps.comyoutube.com This radical then reacts with a bromine molecule to yield the allylic bromide and another bromine radical, which continues the chain reaction. masterorganicchemistry.com

ReagentSubstrateKey Feature
N-Bromosuccinimide (NBS)AlkenesProvides a low concentration of Br2, favoring allylic bromination. masterorganicchemistry.comlibretexts.org
Bromine (Br2) with light/heatAlkanes/AlkenesCan lead to a mixture of products through various radical intermediates. ucr.educhegg.com

Indirect Synthetic Pathways

Indirect methods for the synthesis of 2-butene, 1-bromo-2-methyl- involve the transformation of precursor molecules that already contain the basic carbon skeleton. These pathways often provide greater control over the final product's structure.

Conversion from Alcoholic Precursors

A prevalent indirect route involves the conversion of an allylic alcohol, such as 3-methyl-2-buten-1-ol, into the corresponding bromide. researchgate.net This transformation can be achieved using various brominating agents. Phosphorus tribromide (PBr3) is a common choice for converting primary and secondary alcohols to alkyl bromides, typically proceeding through an SN2 mechanism with inversion of configuration. chadsprep.comcommonorganicchemistry.comlibretexts.org Another option is the use of hydrobromic acid (HBr); however, this method can sometimes result in low yields. researchgate.net The Appel reaction, utilizing triphenylphosphine (B44618) and a bromine source like carbon tetrabromide or NBS, also facilitates this conversion via an SN2 pathway. commonorganicchemistry.com

ReagentAlcohol TypeMechanismKey Characteristics
PBr3Primary & SecondarySN2Inversion of configuration, no rearrangement. chadsprep.commasterorganicchemistry.com
SOCl2/PyridinePrimary & SecondarySN2Inversion of configuration. chadsprep.com
HBrPrimary, Secondary, TertiarySN1 or SN2Can lead to rearrangements with carbocation intermediates. masterorganicchemistry.com
PPh3/CBr4 (Appel Reaction)Primary & SecondarySN2Inversion of stereochemistry. commonorganicchemistry.com

Derivatization from Isoprene (B109036)

Isoprene (2-methyl-1,3-butadiene) serves as a versatile starting material for the synthesis of 1-bromo-2-methyl-2-butene and its isomers. The reaction of isoprene with hydrogen bromide (HBr) can yield different products depending on the reaction conditions. For example, reacting isoprene with HBr in the presence of a cuprous halide catalyst at low temperatures can produce 1-bromo-3-methyl-2-butene. google.com The addition of bromine to isoprene in chloroform (B151607) at low temperatures primarily yields trans-1,4-dibromo-2-methyl-2-butene. chempedia.info This dibromo adduct can then be selectively reacted to form other derivatives. tandfonline.comtandfonline.comjst.go.jpcapes.gov.br For instance, selective monophthalimide formation on trans-1,4-dibromo-2-methyl-2-butene can predominantly give trans-1-bromo-2-methyl-4-phthalimido-2-butene. tandfonline.comtandfonline.com

ReactantConditionsMajor Product
Isoprene, HBrCuprous halide catalyst, -20 to 30 °C1-bromo-3-methyl-2-butene google.com
Isoprene, Br2Chloroform, -5 °Ctrans-1,4-dibromo-2-methyl-2-butene chempedia.info
Isoprene, PBr3/SiO2Dichloromethane, -8 °C1-bromo-3-methyl-2-butene researchgate.net

Regioselective and Stereoselective Bromination Approaches

Achieving high regioselectivity and stereoselectivity is a significant goal in the synthesis of 2-butene, 1-bromo-2-methyl-. The hydrobromination of alkenes can be controlled to yield either Markovnikov or anti-Markovnikov products by using different transition metal catalysts. For example, iron(II) catalysts can promote the formation of the Markovnikov product, while copper(I) catalysts can lead to the anti-Markovnikov product in a radical process. acs.orgcsic.es

The use of vanadium pentoxide (V2O5) with hydrogen peroxide as an oxidant and a bromine source like tetrabutylammonium (B224687) bromide allows for regioselective bromination of various organic substrates under mild conditions. researchgate.net Furthermore, stereoselective bromofunctionalization of alkenes can be achieved using chiral catalysts. Chiral phosphoric acids, for instance, have been successfully employed in enantioselective bromoetherification reactions. rsc.org

MethodCatalyst/ReagentOutcome
HydrobrominationIron(II) bromideMarkovnikov product acs.orgcsic.es
HydrobrominationCopper(I) speciesAnti-Markovnikov product acs.orgcsic.es
Oxidative BrominationV2O5-H2O2 / Tetrabutylammonium bromideRegioselective monobromination researchgate.net
BromoetherificationChiral phosphoric acidEnantioselective product rsc.org

Advanced Synthetic Techniques

Modern synthetic chemistry is increasingly moving towards greener and more efficient methodologies. In the context of producing 2-Butene, 1-bromo-2-methyl- and related vinyl bromides, solvent-free mechanochemical synthesis and microwave-assisted reactions represent significant advancements. These techniques aim to reduce reaction times, minimize solvent waste, and in some cases, enhance reaction selectivity.

Mechanochemistry, the use of mechanical force to induce chemical reactions, offers a compelling green alternative to traditional solvent-based synthesis. fiveable.me By grinding solid reactants together, often in a ball mill, reactions can be carried out in the absence of a solvent, which significantly reduces chemical waste and can lead to the formation of novel products. masterorganicchemistry.com This technique is particularly advantageous for reactions that are slow or require harsh conditions in solution.

While specific studies on the mechanochemical synthesis of 2-Butene, 1-bromo-2-methyl- are not extensively documented, the principles of mechanochemical bromination have been established for various organic substrates. For instance, the bromination of 1,3-dicarbonyl compounds, phenols, and various alkenes has been successfully achieved by milling with sodium bromide and an oxidizing agent like Oxone in a solvent-free environment. fiveable.me

The application of this methodology to the synthesis of 2-Butene, 1-bromo-2-methyl- would likely involve the ball-milling of a suitable precursor, such as 2-methyl-2-butene, with a solid brominating agent. N-Bromosuccinimide (NBS) is a common reagent for allylic bromination and is a solid, making it a suitable candidate for mechanochemical application. masterorganicchemistry.comlibretexts.org

Table 1: Representative Data for Solvent-Free Mechanochemical Bromination

SubstrateBrominating AgentActivator/ConditionsReaction TimeYield (%)
ChalconesSodium BromideOxone, Ball-milling15-30 min90-98
PhenolsSodium BromideOxone, Ball-milling5-15 min85-95
1,3-DicarbonylsSodium BromideOxone, Ball-milling10-20 min92-97

This table presents representative data for mechanochemical bromination of various substrates to illustrate the potential of this technique. Data is generalized from literature on mechanochemical reactions. fiveable.me

The key advantages of this approach include the elimination of hazardous solvents, reduced reaction times compared to conventional heating, and high product yields.

Microwave-assisted synthesis has emerged as a powerful tool in organic chemistry, enabling rapid and efficient reactions. chegg.com Microwave irradiation directly heats the reactants and solvent, leading to a significant acceleration of chemical processes, often reducing reaction times from hours to minutes. fiveable.megoogle.com This technique has been successfully applied to a wide range of organic transformations, including the synthesis of vinyl halides. fiveable.meontosight.ai

The synthesis of vinyl bromides, including arylvinyl bromides, has been achieved with high yields and short reaction times using microwave irradiation. ontosight.ai For example, (E)-β-Arylvinyl bromides can be prepared in 1-2 minutes from the corresponding 3-arylpropenoic acids using N-bromosuccinimide and a catalytic amount of lithium acetate (B1210297) under microwave irradiation. ontosight.ai This demonstrates the potential for microwave-assisted synthesis in the preparation of unsaturated bromides.

A plausible microwave-assisted route to 2-Butene, 1-bromo-2-methyl- would be the allylic bromination of 2-methyl-2-butene with N-bromosuccinimide in a suitable solvent under microwave irradiation. This approach is expected to be significantly faster than traditional methods that rely on conventional heating. fiveable.me

Table 2: Representative Data for Microwave-Assisted Synthesis of Vinyl Bromides

Starting MaterialReagentsSolventReaction TimeYield (%)
3-Arylpropenoic AcidsNBS, LiOAcDichloromethane1-2 minHigh
Aryl Halides (for nitriles)--minutesHigh
cis-1,4-dichloro-2-buteneVarious aminesSilica gel (solvent-free)2-4 min49-69

This table presents representative data for microwave-assisted synthesis of vinyl bromides and related compounds to illustrate the potential of this technique. Data is generalized from literature on microwave-assisted reactions. fiveable.meontosight.aigoogle.com

The primary benefits of microwave-assisted synthesis include dramatic reductions in reaction time, improved yields, and often cleaner reaction profiles with fewer byproducts. chegg.com

Reaction Mechanisms and Reactivity of 2 Butene, 1 Bromo 2 Methyl

Nucleophilic Substitution Reactions

2-Butene, 1-bromo-2-methyl- readily undergoes nucleophilic substitution reactions through both SN1 and SN2 pathways. The operative mechanism is largely dependent on the reaction conditions, including the nature of the nucleophile, the solvent, and the temperature.

SN1 Mechanisms and Carbocation Stability in Allylic Systems

Under conditions that favor SN1 reactions, such as the presence of a weak nucleophile and a polar protic solvent, 2-Butene, 1-bromo-2-methyl- ionizes to form a resonance-stabilized allylic carbocation. chemicalnote.comvaia.com The stability of this carbocation is a key factor driving the SN1 pathway. The positive charge is delocalized over two carbon atoms through resonance, which significantly lowers the activation energy for its formation. vaia.com

The resonance structures of the allylic carbocation formed from 2-Butene, 1-bromo-2-methyl- are shown below:

Generated code

This delocalization means that the subsequent nucleophilic attack can occur at either of the two electron-deficient carbons, leading to a mixture of products. The stability of a primary allylic carbocation is comparable to that of a secondary alkyl carbocation, making the SN1 pathway accessible. vaia.com

SN2 Mechanisms and Stereochemical Inversion

With a strong nucleophile and a polar aprotic solvent, 2-Butene, 1-bromo-2-methyl- can undergo an SN2 reaction. chegg.com This reaction proceeds via a single concerted step where the nucleophile attacks the carbon bearing the bromine atom from the backside, leading to the displacement of the bromide ion. chemicalnote.com A key characteristic of the SN2 mechanism is the inversion of stereochemistry at the reaction center. chemistrysteps.comlibretexts.org If the starting material is a specific stereoisomer, the product will have the opposite configuration at the chiral center. libretexts.org

However, the SN2 reaction at an allylic center is generally faster than for a corresponding saturated primary alkyl halide. This is attributed to the stabilization of the transition state through conjugation between the p-orbitals of the double bond and the orbitals of the incoming nucleophile and the leaving group.

Allylic Rearrangement Phenomena in Substitution

A hallmark of nucleophilic substitution reactions in allylic systems is the potential for allylic rearrangement. This occurs when the nucleophile attacks the carbon atom at the opposite end of the double bond from the leaving group, a process often denoted as SN1' or SN2'. chemicalnote.com

In the case of 2-Butene, 1-bromo-2-methyl-, an SN1 reaction will invariably lead to a mixture of the direct substitution product (from attack at the primary carbon) and the rearranged product (from attack at the tertiary carbon of the resonance-stabilized carbocation). The distribution of products is often dictated by the relative stability of the final products and steric factors. For instance, in a similar system, the substitution of 1-chloro-3-methyl-2-butene, the rearranged tertiary alcohol is the major product, highlighting the favorability of attack at the more substituted carbon of the allylic system. wikipedia.orglscollege.ac.in

Starting MaterialReaction ConditionDirect Substitution ProductRearranged Product
1-chloro-3-methyl-2-buteneNaOH3-methyl-2-buten-1-ol (15%)2-methyl-3-buten-2-ol (85%)

This data for a closely related compound illustrates the typical product distribution in an allylic system. wikipedia.orglscollege.ac.in

Even under SN2 conditions, a rearranged product (SN2' product) can be formed, especially when the primary carbon is sterically hindered. lscollege.ac.in

Elimination Reactions

In the presence of a base, 2-Butene, 1-bromo-2-methyl- can undergo elimination reactions to form dienes. Both E1 and E2 mechanisms are possible, with the reaction conditions determining the predominant pathway.

E1 Pathways and Regioselectivity

The E1 mechanism proceeds through the same resonance-stabilized allylic carbocation intermediate as the SN1 reaction. lumenlearning.com Following the formation of the carbocation, a weak base removes a proton from an adjacent carbon atom to form a new double bond. For the carbocation derived from 2-Butene, 1-bromo-2-methyl-, there are multiple protons that can be removed, potentially leading to a mixture of conjugated diene products. The regioselectivity of the E1 reaction is generally governed by Zaitsev's rule, which predicts that the most stable, most substituted alkene will be the major product. lumenlearning.com Therefore, the elimination reaction would be expected to favor the formation of 2-methyl-1,3-butadiene.

E2 Pathways, Stereospecificity, and Zaitsev's Rule

The E2 mechanism is a concerted, one-step process that requires a strong base. ksu.edu.sa The reaction is stereospecific, demanding an anti-periplanar arrangement of the proton to be removed and the leaving group. ksu.edu.sa This geometric constraint can influence the stereochemistry of the resulting alkene product.

Similar to the E1 pathway, the regioselectivity of the E2 reaction with a small, strong base is also governed by Zaitsev's rule, favoring the formation of the more substituted and therefore more stable diene. ksu.edu.sa For 2-Butene, 1-bromo-2-methyl-, this would again be 2-methyl-1,3-butadiene. However, the use of a sterically hindered base can lead to the formation of the less substituted "Hofmann" product due to the base preferentially abstracting a less sterically hindered proton. ksu.edu.sa

Elimination PathwayBaseMajor Product PredictionGoverning Principle
E1Weak Base (e.g., H2O, ROH)2-methyl-1,3-butadieneZaitsev's Rule
E2Strong, non-bulky base (e.g., EtO⁻)2-methyl-1,3-butadieneZaitsev's Rule
E2Strong, bulky base (e.g., t-BuO⁻)3-methyl-1,2-butadieneHofmann's Rule (Steric Hindrance)

Electrophilic Addition Reactions to the Carbon-Carbon Double Bond

The carbon-carbon double bond in 2-Butene, 1-bromo-2-methyl- is a region of high electron density, making it susceptible to attack by electrophiles. libretexts.orgknowledgeboat.com Electrophilic addition reactions involve the breaking of the pi (π) bond and the formation of two new sigma (σ) bonds. libretexts.org The general mechanism is a two-step process known as the AdE2 mechanism. scribd.com

In the initial step, the π electrons of the alkene attack an electrophile (E+), forming a carbocation intermediate and a new carbon-electrophile bond. libretexts.org This step is the rate-determining step of the reaction. libretexts.org Subsequently, a nucleophile (Nu-) attacks the positively charged carbon, forming the final addition product. youtube.com

The regioselectivity of this addition to the unsymmetrical double bond of 2-Butene, 1-bromo-2-methyl- is governed by Markovnikov's rule. libretexts.orgyoutube.com This rule posits that the electrophile (often a proton) will add to the carbon atom of the double bond that has the greater number of hydrogen atoms. This preference leads to the formation of the more stable carbocation intermediate. libretexts.org In the case of 2-Butene, 1-bromo-2-methyl-, the double bond is between carbon-2 and carbon-3. Protonation at carbon-3 would lead to a tertiary carbocation at carbon-2, which is highly stabilized by the inductive effect of the two adjacent methyl groups. Protonation at carbon-2 would result in a secondary carbocation at carbon-3, which is less stable.

However, the presence of the electron-withdrawing bromomethyl group (-CH₂Br) at carbon-2 introduces a competing electronic effect. The bromine atom is highly electronegative and exerts a negative inductive effect, which can destabilize an adjacent positive charge. fiveable.me Therefore, the stability of the tertiary carbocation at C-2 is somewhat diminished. Despite this, the combined electron-donating effects of the methyl group on C-2 and the alkyl group at C-3 generally favor the formation of the tertiary carbocation.

For example, in the addition of a hydrogen halide like hydrogen bromide (HBr), the proton adds to carbon-3, leading to the formation of a tertiary carbocation at carbon-2. The bromide ion then attacks this carbocation to yield the final product. libretexts.org In some cases, particularly with reactions involving halogens like bromine (Br₂), a cyclic halonium ion intermediate, such as a bromonium ion, is formed instead of a discrete carbocation. libretexts.orglibretexts.org The nucleophilic attack on this cyclic intermediate typically occurs from the side opposite to the ring (anti-addition), influencing the stereochemistry of the product. libretexts.org

Table 1: Regioselectivity in Electrophilic Addition to 2-Butene, 1-bromo-2-methyl-

Reactant Electrophile Intermediate Carbocation Major Product
HBr H⁺ Tertiary carbocation at C-2 2-bromo-1-bromo-2-methylbutane

Radical Reactions and Stability of Allylic Intermediates

2-Butene, 1-bromo-2-methyl- can also undergo radical reactions, particularly at the allylic position—the carbon atom adjacent to the double bond. hu.edu.jo A key reaction is allylic bromination, often carried out using N-Bromosuccinimide (NBS) in the presence of light or a radical initiator. hu.edu.jo This reaction proceeds via a free-radical chain mechanism. The crucial step involves the abstraction of an allylic hydrogen atom to form a resonance-stabilized allylic radical. middlebury.edu

The stability of the resulting radical intermediate is the driving force for this reaction and dictates the product distribution. fiveable.mepressbooks.pub The allylic radical formed from 2-Butene, 1-bromo-2-methyl- is particularly stable due to a combination of resonance, inductive, and hyperconjugative effects.

Resonance Stabilization of Allylic Radicals

The primary reason for the stability of the allylic radical is resonance. pressbooks.pubpressbooks.pub When an allylic hydrogen is abstracted from 2-Butene, 1-bromo-2-methyl- (from the methyl group at C-2 or the CH₂Br group), the resulting unpaired electron is not localized on a single carbon atom. Instead, it is delocalized across the adjacent three-carbon π system. fiveable.melibretexts.org

Inductive and Hyperconjugative Effects on Reactivity

Beyond resonance, inductive and hyperconjugative effects further influence the stability and reactivity of the allylic radical intermediate. nih.govresearchgate.net

Inductive Effect: This effect involves the transmission of charge through sigma bonds. slideshare.netstackexchange.com In the allylic radical of 2-Butene, 1-bromo-2-methyl-, the electronegative bromine atom exerts a strong electron-withdrawing inductive effect (-I effect). fiveable.me This effect pulls electron density away from the carbon framework, which can help to stabilize the electron-deficient radical center. fiveable.me Conversely, the methyl group attached to the double bond has an electron-donating inductive effect (+I effect), which also contributes to stabilizing the radical.

Hyperconjugation: This is a stabilizing interaction that results from the overlap of a filled C-H or C-C sigma bond orbital with an adjacent empty or partially filled p-orbital. stackexchange.com In the allylic radical, the p-orbital containing the unpaired electron can overlap with the σ-bonds of the adjacent methyl group and the C-H bonds of the bromomethyl group. This delocalization of electrons from the σ-bonds into the p-orbital helps to disperse the radical character and increase the stability of the intermediate. nih.govresearchgate.net Theoretical studies have shown that increasing the degree of hyperconjugation benefits the stability of allylic radicals. nih.govresearchgate.net The combination of these effects makes the formation of the allylic radical a kinetically favorable pathway in reactions involving 2-Butene, 1-bromo-2-methyl-. fiveable.me

Table 2: Factors Stabilizing the Allylic Radical of 2-Butene, 1-bromo-2-methyl-

Stabilizing Effect Description Contributing Groups
Resonance Delocalization of the unpaired electron across the π-system. Allylic system (C1-C2-C3)
Inductive Effect Electron withdrawal (-I) or donation (+I) through σ-bonds. Bromine (-I), Methyl group (+I)
Hyperconjugation Overlap of C-H σ-bond orbitals with the radical's p-orbital. Methyl group, Bromomethyl group

Stereochemical Aspects of 2 Butene, 1 Bromo 2 Methyl and Its Derivatives

Geometric Isomerism: (E) and (Z) Configurations

Geometric isomerism, also known as cis-trans isomerism, is a form of stereoisomerism that arises in alkenes due to restricted rotation around the carbon-carbon double bond. For geometric isomers to exist, each carbon atom of the double bond must be attached to two different groups. In the case of 2-Butene, 1-bromo-2-methyl-, the structure is CH₃-CH=C(CH₃)-CH₂Br. Carbon-2 is bonded to a methyl group (-CH₃) and a bromomethyl group (-CH₂Br), while Carbon-3 is bonded to a hydrogen atom (-H) and a methyl group (-CH₃). Since both doubly bonded carbons have two different substituents, the molecule exhibits geometric isomerism.

The Cahn-Ingold-Prelog (CIP) priority rules are used to assign the definitive (E) and (Z) configurations to these isomers. The groups attached to each carbon of the double bond are assigned priorities based on atomic number.

On Carbon-2 : The bromomethyl group (-CH₂Br) has a higher priority than the methyl group (-CH₃) because bromine has a higher atomic number than carbon.

On Carbon-3 : The methyl group (-CH₃) has a higher priority than the hydrogen atom (-H).

The (E) and (Z) designations are determined as follows:

(Z)-isomer : When the two higher-priority groups are on the same side of the double bond (from German zusammen, meaning "together"). In this case, the -CH₂Br group and the C-3 methyl group are on the same side.

(E)-isomer : When the two higher-priority groups are on opposite sides of the double bond (from German entgegen, meaning "opposite"). Here, the -CH₂Br group and the C-3 methyl group are on opposite sides. fiveable.mecapes.gov.br

These isomers are distinct compounds with different physical properties. msu.edu

Table 1: Properties of (E) and (Z) Isomers of 2-Butene, 1-bromo-2-methyl-

Property(E)-1-bromo-2-methyl-2-butene(Z)-1-bromo-2-methyl-2-butene
IUPAC Name (2E)-1-bromo-2-methylbut-2-ene(2Z)-1-bromo-2-methylbut-2-ene
Synonyms (E)-2-methylbut-2-enyl bromide(Z)-1-bromo-2-methyl-2-butene
Molecular Formula C₅H₉BrC₅H₉Br
Molecular Weight 149.029 g/mol 149.03 g/mol
Configuration Higher priority groups (-CH₂Br and -CH₃) are on opposite sides of the double bond.Higher priority groups (-CH₂Br and -CH₃) are on the same side of the double bond.

Data sourced from PubChem and NIST WebBook. pdx.eduquora.cominflibnet.ac.in

Diastereomeric Product Formation in Complex Reactions

Diastereomers are stereoisomers that are not mirror images of each other. They arise when a compound has two or more chiral centers. The formation of diastereomers is a key aspect of the reactivity of 2-Butene, 1-bromo-2-methyl-, particularly in stereospecific reactions.

A stereospecific reaction is one in which different stereoisomers of the starting material react to give different stereoisomers of the product. libretexts.orglibretexts.org The geometric configuration of the starting alkene—(E) or (Z)—directly dictates the stereochemical outcome of the product.

A classic example that illustrates this principle is the addition of bromine (Br₂) across the double bond. The halogenation of alkenes typically proceeds via an anti-addition mechanism, where the two bromine atoms add to opposite faces of the double bond. masterorganicchemistry.comlibretexts.orgslideshare.net This is due to the formation of a cyclic bromonium ion intermediate, which is then attacked by a bromide ion from the opposite side.

Applying this to the isomers of 2-Butene, 1-bromo-2-methyl-:

Addition of Br₂ to (E)-1-bromo-2-methyl-2-butene : The anti-addition of bromine to the (E)-isomer will result in the formation of a specific pair of enantiomers (a racemic mixture) of 2,3-dibromo-1-bromo-2-methylbutane.

Addition of Br₂ to (Z)-1-bromo-2-methyl-2-butene : The anti-addition of bromine to the (Z)-isomer will produce a different pair of enantiomers of the same product.

The two sets of enantiomeric pairs produced from the (E) and (Z) starting materials are diastereomers of each other. This highlights how the initial geometry of the alkene is translated into the stereochemistry of the resulting saturated compound, leading to the formation of distinct diastereomeric products. masterorganicchemistry.com Reactions that show a preference for the formation of one diastereomer over another are termed diastereoselective . libretexts.org

Table 3: Stereospecific Bromination and Diastereomer Formation

Starting IsomerReactionMechanismProduct StereoisomersRelationship between Products from (E) and (Z)
(E)-1-bromo-2-methyl-2-buteneAddition of Br₂anti-additionOne pair of enantiomers (e.g., Threo)Diastereomers
(Z)-1-bromo-2-methyl-2-buteneAddition of Br₂anti-additionA different pair of enantiomers (e.g., Erythro)Diastereomers

This stereochemical control is fundamental in organic synthesis, allowing chemists to selectively produce desired stereoisomers by choosing the appropriate starting material and reaction conditions. libretexts.org

Nuclear Magnetic Resonance (NMR) for Structural Elucidation of Reaction Products

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic compounds like 2-Butene, 1-bromo-2-methyl-. rsc.orgethernet.edu.et By analyzing the chemical environment of hydrogen (¹H) and carbon (¹³C) nuclei, NMR allows chemists to piece together the molecular framework, confirm the position of the double bond, and verify the location of the bromine substituent. aip.orgscribd.com

¹H NMR spectroscopy is particularly powerful for distinguishing between constitutional isomers, which have the same molecular formula (C₅H₉Br) but different connectivity. molbase.comdocbrown.info The ¹H NMR spectrum of 2-Butene, 1-bromo-2-methyl- is unique due to its specific arrangement of protons.

Key features in the ¹H NMR spectrum of 2-Butene, 1-bromo-2-methyl- include:

A quartet signal for the vinyl proton (-CH=), coupled to the protons of the adjacent methyl group.

A singlet for the bromomethyl protons (-CH₂Br), which have no adjacent protons to couple with.

A singlet for the methyl group attached to the double bond at the C2 position.

A doublet for the terminal methyl group protons, coupled to the single vinyl proton.

These distinct signals, their integration values (proton count), and their coupling patterns allow for clear differentiation from its isomers. For example, an isomer like 3-bromo-2-methyl-1-butene would show different signals, including two singlets for the geminal vinyl protons. jove.com Similarly, 1-bromo-3-methyl-2-butene would exhibit a doublet for the -CH₂Br protons, coupled to the adjacent vinyl proton. orgsyn.org

Table 1: Predicted ¹H NMR Data for 2-Butene, 1-bromo-2-methyl-

Proton Assignment Chemical Shift (δ, ppm) (Predicted) Multiplicity Integration
-CH ₃ (on C4) ~1.7 Doublet (d) 3H
-CH = (on C3) ~5.6 Quartet (q) 1H
-CH ₃ (on C2) ~1.8 Singlet (s) 3H

Note: Predicted values are based on standard chemical shift tables and may vary slightly based on solvent and experimental conditions.

While ¹H NMR reveals the proton framework, ¹³C NMR spectroscopy provides direct evidence of the carbon skeleton. scribd.com For 2-Butene, 1-bromo-2-methyl-, the proton-decoupled ¹³C NMR spectrum is expected to show five distinct signals, corresponding to each unique carbon atom in the molecule. The chemical shifts of these carbons are indicative of their electronic environment (e.g., sp², sp³, proximity to bromine). docbrown.info

The alkene carbons (C2 and C3) resonate in the typical downfield region for sp² hybridized carbons (~110-140 ppm). The carbon bonded to the electronegative bromine atom (C1) appears at a characteristic chemical shift, while the two distinct methyl carbons (C4 and the methyl on C2) appear in the upfield, or alkane, region. scribd.comresearchgate.net This technique definitively confirms the carbon connectivity and the presence of the trisubstituted double bond.

Table 2: Predicted ¹³C NMR Data for 2-Butene, 1-bromo-2-methyl-

Carbon Assignment Chemical Shift (δ, ppm) (Predicted)
C H₃ (on C4) ~13
C H₃ (on C2) ~22
C H₂Br (C1) ~38
=C H- (C3) ~125

Note: Predicted values are based on standard chemical shift tables and may vary slightly based on solvent and experimental conditions.

Mass Spectrometry (MS) for Fragmentation Pattern Analysis in Reaction Studies

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. pressbooks.pub For 2-Butene, 1-bromo-2-methyl-, the mass spectrum provides two crucial pieces of information.

First, the molecular ion (M⁺) peak confirms the molecular weight of the compound (149.03 g/mol ). nih.gov A key feature for any bromine-containing compound is the presence of a nearly 1:1 ratio for the M⁺ and M+2 peaks. This is due to the natural abundance of the two stable isotopes of bromine, ⁷⁹Br and ⁸¹Br. docbrown.infomsu.edu

Second, the fragmentation pattern gives structural clues. In the mass spectrometer, the molecular ion can break apart into smaller, charged fragments. The analysis of these fragments helps to confirm the structure. Common fragmentation pathways for 2-Butene, 1-bromo-2-methyl- would include:

Loss of a bromine radical (•Br): This would result in a prominent peak at m/z 70, corresponding to the stable tertiary allylic carbocation [C₅H₉]⁺.

Allylic cleavage: Loss of a methyl radical (•CH₃) to form a [C₄H₆Br]⁺ fragment.

These specific fragmentation patterns, especially the characteristic isotopic signature of bromine, are vital for confirming the identity of the compound in reaction mixtures. docbrown.infouni-saarland.de

Table 3: Expected Key Fragments in the Mass Spectrum of 2-Butene, 1-bromo-2-methyl-

m/z (mass-to-charge ratio) Ion Formula Identity
150 / 148 [C₅H₉Br]⁺ Molecular Ion (M⁺)
70 [C₅H₉]⁺ [M - Br]⁺

Infrared (IR) Spectroscopy for Functional Group Transformation Monitoring

Infrared (IR) spectroscopy is an effective and rapid method for identifying the functional groups present in a molecule. wikipedia.org It is particularly useful for monitoring the progress of a chemical reaction by observing the disappearance of reactant functional group absorptions and the appearance of product functional group absorptions. medlifemastery.comresearchgate.netrsc.org

For 2-Butene, 1-bromo-2-methyl-, the IR spectrum would show characteristic absorption bands that confirm its key structural features:

C=C Stretch: A peak in the region of 1665-1675 cm⁻¹ indicates the presence of the carbon-carbon double bond. uky.edu

=C-H Stretch: An absorption band for the sp² C-H stretch of the vinyl proton typically appears just above 3000 cm⁻¹.

C-H Stretch: Absorptions for the sp³ C-H bonds of the methyl and methylene (B1212753) groups are found just below 3000 cm⁻¹. docbrown.info

C-Br Stretch: A distinct peak in the fingerprint region, typically between 600-500 cm⁻¹, corresponds to the carbon-bromine bond stretch.

In a reaction to synthesize 2-Butene, 1-bromo-2-methyl- from an allylic alcohol (e.g., 2-methyl-2-buten-1-ol), IR spectroscopy can be used to monitor the transformation. A chemist would track the disappearance of the broad O-H stretching band of the alcohol reactant (around 3300 cm⁻¹) and the simultaneous appearance of the C-Br stretching band of the product. medlifemastery.com This provides real-time confirmation that the functional group transformation from an alcohol to an alkyl bromide has occurred.

Table 4: Characteristic IR Absorption Frequencies for 2-Butene, 1-bromo-2-methyl-

Functional Group Bond Characteristic Absorption (cm⁻¹)
Alkene C=C 1665 - 1675
Vinyl C-H =C-H ~3020
Alkyl C-H C-H (sp³) 2850 - 2960

Conclusion

2-Butene, 1-bromo-2-methyl- is a synthetically versatile allylic halide that has carved a significant niche in modern organic chemistry. Its value extends from being a fundamental building block for introducing isoprenoid units to a sophisticated substrate in stereoselective and complex catalytic reactions. The historical development of allylic halide chemistry has paved the way for its current applications in advanced synthetic strategies, including cross-coupling and metathesis reactions. Its utility is prominently displayed in the efficient and elegant total synthesis of various natural products. The continued exploration of its reactivity, particularly in the context of developing novel catalytic systems, promises to further expand its role in tackling synthetic challenges.

Applications As a Building Block in Complex Organic Synthesis

Synthesis of Hemiterpene Derivatives

While direct, broad synthesis of simple hemiterpenes using 2-Butene, 1-bromo-2-methyl- is not extensively documented, its derivatives are crucial in building larger terpenoid structures. Terpenoids are a vast class of natural products built from isoprene (B109036) units. A key example is the synthesis of geranyl acetate (B1210297), a monoterpenoid (composed of two isoprene units), which demonstrates the role of this bromo-alkene framework.

In a notable synthesis, the nickel-catalyzed coupling of a (1,1-dimethyl-π-allyl)nickel bromide dimer with 4-acetoxy-1-bromo-2-methyl-2-butene (an acetate derivative of the parent compound) yields geranyl acetate. mdpi.com This reaction showcases how the C5 skeleton of the bromo-alkene can be coupled with another C5 unit to construct the C10 backbone of a monoterpenoid. mdpi.com Geranyl acetate is a significant compound in the flavor and fragrance industry and a precursor to more complex terpenes.

Table 1: Synthesis of Geranyl Acetate

Reactant AReactant BCatalyst/ReagentsProductSignificance
(1,1-dimethyl-π-allyl)nickel bromide dimer4-acetoxy-1-bromo-2-methyl-2-buteneNot specifiedGeranyl acetateConstruction of a C10 monoterpenoid from C5 precursors

Role in Pharmaceutical Intermediate Production

The carbon backbone of 2-Butene, 1-bromo-2-methyl- is present in key intermediates for the industrial synthesis of vital pharmaceuticals. A prominent example is the production of Vitamin A. The compound (E)-4-bromo-2-methyl-but-2-en-1-al is a critical starting material for synthesizing (E)-4-acetoxy-2-methylbut-2-en-1-al, which is a key intermediate in one of the industrial pathways to Vitamin A and Vitamin A acetate. google.com

The synthesis of this crucial aldehyde intermediate can be achieved by brominating isoprene epoxide (3,4-epoxy-3-methyl-1-butene) with cupric bromide in the presence of lithium carbonate. google.com This process highlights the importance of the 2-methyl-2-butenyl structure in building the side chain of Vitamin A, a compound essential for vision, immune function, and cellular communication.

Table 2: Key Intermediate for Vitamin A Synthesis

Starting MaterialReagentsProductApplication
3,4-Epoxy-3-methyl-1-buteneCupric bromide, Lithium carbonate(E)-4-bromo-2-methyl-but-2-en-1-alPrecursor for Vitamin A and other biologically active compounds

Utility in Agrochemical Synthesis

In the field of agrochemicals, 2-Butene, 1-bromo-2-methyl- serves as a building block for creating highly specific and potent compounds for pest management. Its most significant application is in the synthesis of insect pheromones, which are used in integrated pest management (IPM) programs to monitor and control insect populations without the widespread use of conventional pesticides.

Specifically, the compound, referred to as 4-bromo-2-methyl-2-butene, is used to synthesize (S)-lavandulyl senecioate, the sex pheromone of the vine mealybug (Planococcus ficus). researchgate.netresearchgate.net This insect is a major pest in vineyards worldwide. The synthesis involves the stereoselective alkylation of an imidazolidinone derivative with 4-bromo-2-methyl-2-butene to construct the key carbon skeleton of lavandulol, the alcohol precursor to the final pheromone. researchgate.netbioone.org

Table 3: Synthesis of (S)-Lavandulol, a Pheromone Precursor

StepStarting MaterialReagentsIntermediate/Product
1(4S,5R)-1,5-Dimethyl-4-phenylimidazolidin-2-one derivative1. Lithium diisopropylamide (LDA) 2. 4-bromo-2-methyl-2-butene(4S,5R,2'S)-1,5-Dimethyl-4-phenyl-3-[2'-(1-propen-2-yl)-5'-methyl-4'-hexenoyl]imidazolidin-2-one
2Above imidazolidinone derivativeLithium borohydride (B1222165) (LiBH₄)(S)-Lavandulol

Formation of Key Precursors for Natural Product Synthesis

The utility of 2-Butene, 1-bromo-2-methyl- extends broadly to the synthesis of complex natural products, where it provides a reliable method for introducing the isoprenoid side chains that are characteristic of this class of molecules.

The synthesis of (S)-lavandulol is a prime example of its use in creating a natural product precursor. researchgate.netbioone.org Lavandulol itself is found in lavender oil and has its own distinct properties, in addition to being a precursor to the pheromone ester. mdpi.com The reaction sequence, which establishes a key stereocenter, demonstrates the compound's role in asymmetric synthesis, a critical aspect of modern natural product chemistry. bioone.org

Furthermore, the synthesis of geranyl acetate from a derivative of 2-Butene, 1-bromo-2-methyl- represents the formation of a fundamental precursor for a vast array of more complex natural products. mdpi.com Geraniol and its derivatives are the starting points for the biosynthesis and chemical synthesis of numerous diterpenes, triterpenes, and other polyisoprenoids.

Future Directions and Emerging Research Areas

Development of Novel Catalytic and Asymmetric Methods for Synthesis

The synthesis of specific stereoisomers of chiral molecules is a cornerstone of modern chemistry, particularly in the pharmaceutical and materials science sectors. su.se Asymmetric catalysis, which uses small amounts of a chiral catalyst to produce large quantities of a single enantiomer, is a highly effective method for achieving this. su.senih.gov Future research into 2-Butene, 1-bromo-2-methyl- is likely to focus on developing new catalytic methods to control its stereochemistry.

Advancements in this area may leverage several cutting-edge strategies:

Enantioselective Organocatalysis : The use of small, metal-free organic molecules as catalysts offers a more sustainable and often less sensitive alternative to traditional metal-based catalysts. researchgate.net Developing organocatalysts for the synthesis of 2-Butene, 1-bromo-2-methyl- could improve enantioselectivity while aligning with green chemistry principles. researchgate.net

Photoredox and Electrochemical Catalysis : These methods use light or electrical energy to drive reactions, enabling unique transformations under mild conditions. researchgate.net Applying these techniques could open new, efficient pathways to synthesize or functionalize 2-Butene, 1-bromo-2-methyl-.

Biocatalysis : Employing enzymes as catalysts can offer unparalleled selectivity and efficiency under environmentally friendly conditions. Research into biocatalytic methods for synthesizing phosphorothioate-containing nucleosides highlights the potential for enzymes to perform complex transformations, a principle that could be extended to halogenated compounds. acs.org

The development of such reactions requires careful planning and design of catalysts to achieve high yields and selectivity for the desired stereoisomer. su.se

Computational Chemistry for Reaction Pathway Prediction and Mechanistic Insights

Computational chemistry has become an indispensable tool for understanding and predicting chemical reactions. escholarship.org For 2-Butene, 1-bromo-2-methyl-, computational methods can provide deep insights into its reaction mechanisms and help predict the outcomes of new transformations.

Future computational studies are likely to focus on:

Reaction Mechanism Elucidation : The reaction of alkenes with bromine can proceed through intermediates like a bromonium ion. pearson.com Computational tools, such as Density Functional Theory (DFT), can model the geometries and energies of reactants, transition states, and intermediates to map out the most likely reaction pathways. researchgate.netmdpi.com This can clarify the roles of solvents and catalysts in directing the reaction. researchgate.net

Predictive Algorithms : Machine learning and deep learning models are increasingly used to predict the products of chemical reactions. nih.gov By training neural networks on large datasets of known reactions, algorithms can learn the underlying principles of reactivity and propose likely outcomes for the reactions of 2-Butene, 1-bromo-2-methyl- with various reagents. nih.gov

Thermochemical Analysis : Computational methods can calculate thermodynamic properties such as activation energies, enthalpies, and free energies of reaction. researchgate.net This data is crucial for understanding reaction feasibility and kinetics, complementing experimental findings like those available in the NIST Chemistry WebBook. researchgate.netnist.gov For example, a computational study on a Pd-catalyzed synthesis identified two feasible reaction pathways with different energy profiles, demonstrating the power of these methods to validate and explain experimental results. mdpi.com

Exploration of New Synthetic Transformations and Reactivity Patterns

The dual functionality of 2-Butene, 1-bromo-2-methyl-, featuring both an alkene double bond and an allylic bromide, makes it a versatile building block in organic synthesis. nbinno.com Future research will undoubtedly focus on exploring and exploiting this reactivity to construct more complex molecules. The compound is already recognized as a valuable prenyl source for creating derivatives. researchgate.net

Key areas for exploration include:

Electrophilic Addition : The double bond in 2-methyl-2-butene (B146552), a related precursor, readily undergoes electrophilic addition. pearson.com Investigating the addition of a wider range of electrophiles to 2-Butene, 1-bromo-2-methyl- could yield novel functionalized compounds.

Nucleophilic Substitution : As an allylic bromide, the compound is highly susceptible to nucleophilic substitution reactions (both SN1 and SN2), making it an excellent alkylating agent. nbinno.com Systematically exploring its reactions with a diverse array of nucleophiles (e.g., alcohols, thiols, amines) will expand its synthetic utility. nbinno.com

Cross-Coupling Reactions : The bromide functionality allows the compound to participate in various metal-catalyzed cross-coupling reactions, forming new carbon-carbon bonds. Exploring these transformations would significantly enhance its value as a synthetic intermediate.

The thermochemistry of reactions involving this compound provides fundamental data for understanding its reactivity.

ReactionΔrH° (kJ/mol)MethodPhaseReference
1,2-Dibromo-2-methylbutane → Hydrogen bromide + 2-Butene, 1-bromo-2-methyl-77.4 ± 6.3Equilibrium constantGasMeged, Levanova, et al., 1980 nist.gov

Innovations in Sustainable Synthesis and Green Chemistry

The principles of green chemistry are increasingly guiding the development of new chemical processes to minimize environmental impact. researchgate.net Applying these principles to the synthesis and use of 2-Butene, 1-bromo-2-methyl- is a critical area for future research.

Innovations may include:

Atom Economy : Designing synthetic routes that maximize the incorporation of all starting materials into the final product, thereby reducing waste. This involves favoring addition reactions over substitution or elimination reactions where possible.

Use of Renewable Feedstocks : Exploring pathways to synthesize the compound from bio-based starting materials instead of fossil fuels would significantly reduce its carbon footprint.

Development of Greener Solvents and Catalysts : Minimizing the use of hazardous solvents and employing recyclable catalysts are core tenets of green chemistry. researchgate.netresearchgate.net Research into solvent-free reaction conditions or the use of benign solvents like water or supercritical fluids is an important direction.

Process Intensification : Techniques like continuous flow chemistry can offer better control over reaction conditions, improve safety, and reduce waste compared to traditional batch processing. acs.org Developing a flow-based synthesis for 2-Butene, 1-bromo-2-methyl- could represent a significant sustainable innovation.

By embracing these green chemistry principles, the chemical industry can reduce its environmental footprint and promote a more circular economy. researchgate.net

Q & A

What experimental methods are recommended for characterizing the purity and structure of 1-bromo-2-methyl-2-butene?

Category : Basic Research Question
Answer :

  • Gas Chromatography (GC) : Use non-polar columns (e.g., DB-5) with Kovats Retention Indices (RI) to confirm purity. Isothermal conditions at 70–90°C optimize separation of brominated alkenes. Compare RI values to NIST-standardized databases for validation .
  • Mass Spectrometry (MS) : Analyze fragmentation patterns (e.g., M⁺ and [M-Br]⁺ peaks) to confirm molecular weight (165.07 g/mol) and structural features. Reference EPA/NIH spectral libraries for diagnostic ions .
  • NMR Spectroscopy : Use 1H^{1}\text{H}- and 13C^{13}\text{C}-NMR to identify allylic bromine coupling (e.g., splitting patterns near 4.5–5.5 ppm for vinyl protons) and methyl group environments .

How can reaction thermochemistry data guide the design of elimination or substitution reactions involving 1-bromo-2-methyl-2-butene?

Category : Advanced Research Question
Answer :

  • Thermodynamic Parameters : Calculate enthalpy (ΔrH\Delta_rH^\circ) and entropy (ΔrS\Delta_rS^\circ) of reactions using NIST thermochemistry data. For example, gas-phase ΔfH\Delta_fH^\circ values predict whether elimination (e.g., forming 2-methyl-2-butene) is favored over substitution under specific conditions .
  • Kinetic Control : Use Arrhenius plots to compare activation energies (EaE_a) for competing pathways. Polar aprotic solvents (e.g., DMSO) favor SN2S_N2 mechanisms, while steric hindrance at the β-carbon promotes E2E2 elimination .
  • Computational Modeling : Apply density functional theory (DFT) to simulate transition states and verify experimental energy barriers. Tools like Gaussian or ORCA can model steric effects of the methyl group on reaction pathways .

What strategies resolve contradictions in reported gas-phase basicity or proton affinity values for brominated alkenes?

Category : Advanced Research Question
Answer :

  • Data Cross-Validation : Compare experimental values (e.g., Hunter and Lias, 1998) with computational predictions using high-level ab initio methods (e.g., G3MP2). Discrepancies often arise from differences in ionization techniques (e.g., electron impact vs. chemical ionization) .
  • Error Analysis : Quantify uncertainties in calorimetric measurements (e.g., ±2 kJ/mol for ΔfH\Delta_fH^\circ) and assess instrument calibration protocols. Reproduce studies under standardized conditions (e.g., 298 K, 1 atm) .
  • Meta-Analysis : Aggregate data from multiple sources (e.g., NIST, PubChem) using statistical weighting to derive consensus values. Outliers may reflect impurities or isomerization during analysis .

How can retrosynthetic analysis be applied to design efficient routes for 1-bromo-2-methyl-2-butene?

Category : Basic Research Question
Answer :

  • Precursor Identification : Use AI-driven tools (e.g., Pistachio, Reaxys) to propose one-step syntheses. For example, allylic bromination of 2-methyl-2-butene with NBS (N-bromosuccinimide) under radical initiation (light/AIBN\text{AIBN}) .
  • Route Optimization : Screen solvents (e.g., CCl4_4 for non-polar media) and catalysts (e.g., peroxides for radical stability). Monitor reaction progress via inline IR spectroscopy for bromine consumption .
  • Byproduct Mitigation : Control temperature (<40°C) to minimize di-bromination. Purify via fractional distillation (bp ~143–144°C) to isolate the mono-brominated product .

What computational methods predict the environmental persistence or toxicity of 1-bromo-2-methyl-2-butene?

Category : Advanced Research Question
Answer :

  • QSPR Modeling : Develop quantitative structure-property relationship (QSPR) models using descriptors like logPP (2.3) and molecular connectivity indices. Predict biodegradation half-lives or aquatic toxicity (e.g., LC50_{50} for Daphnia magna) .
  • DFT for Reaction Pathways : Simulate hydrolysis pathways in aqueous environments. The methyl group’s steric bulk may slow nucleophilic attack by water, increasing environmental persistence .
  • Ecotox Database Mining : Cross-reference with EPA DSSTox entries to identify analogous brominated compounds with established hazard profiles (e.g., bioaccumulation potential) .

How does the position of the bromine substituent influence the regioselectivity of 2-methyl-2-butene derivatives in Diels-Alder reactions?

Category : Advanced Research Question
Answer :

  • Steric and Electronic Effects : The bromine at C1 withdraws electron density via induction, deactivating the diene. However, the methyl group at C2 increases steric hindrance, favoring endo transition states. Computational modeling (e.g., NBO analysis) quantifies these effects .
  • Experimental Validation : React with electron-deficient dienophiles (e.g., maleic anhydride) under thermal conditions. Analyze regioselectivity via 1H^{1}\text{H}-NMR coupling constants or X-ray crystallography .
  • Kinetic vs. Thermodynamic Control : Vary reaction temperature to isolate kinetic (endo) or thermodynamic (exo) adducts. Monitor via HPLC with UV detection at 254 nm .

What analytical challenges arise in distinguishing 1-bromo-2-methyl-2-butene from its structural isomers, and how are they addressed?

Category : Basic Research Question
Answer :

  • Chromatographic Separation : Use two-dimensional GC (GC×GC) with a polar/non-polar column combination (e.g., DB-Wax/DB-5) to resolve co-eluting isomers. Retention index mapping improves accuracy .
  • Isotopic Labeling : Synthesize 13C^{13}\text{C}-labeled analogs and compare MS/MS fragmentation patterns. Isomers exhibit distinct neutral loss profiles (e.g., 79Br^{79}\text{Br} vs. 81Br^{81}\text{Br} isotopes) .
  • Vibrational Spectroscopy : Compare IR spectra in the C-Br stretching region (500–600 cm1^{-1}). Positional isomers show shifts due to varying electron density at the bromine site .

How can kinetic isotope effects (KIEs) elucidate the mechanism of bromine displacement in 1-bromo-2-methyl-2-butene?

Category : Advanced Research Question
Answer :

  • Deuterium Labeling : Synthesize 2H^{2}\text{H}-labeled substrates at the β-carbon. A primary KIE (kH/kD>1k_H/k_D > 1) supports SN2S_N2 mechanisms, while secondary KIEs indicate E2E2 pathways .
  • Computational Analysis : Calculate KIEs using Eyring-Polanyi equations and transition state theory. Compare with experimental values to validate mechanistic models .
  • Solvent Isotope Effects : Conduct reactions in D2_2O vs. H2_2O. A significant solvent isotope effect (kH2O/kD2Ok_{H2O}/k_{D2O}) suggests proton transfer in the rate-determining step (e.g., E1E1 mechanisms) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.